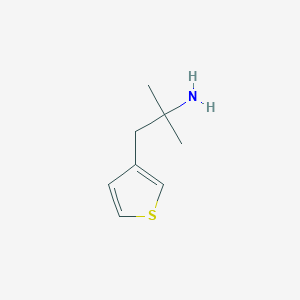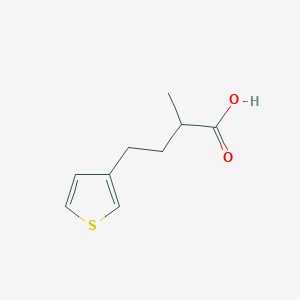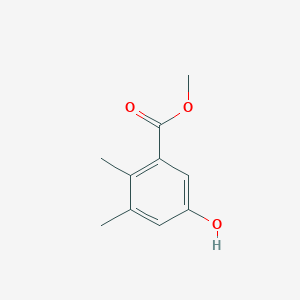![molecular formula C7H19NOSi B13520000 [(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
[(3-Aminopropoxy)methyl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Aminopropoxy)methyl]trimethylsilane is an organosilicon compound with the molecular formula C6H17NOSi. It is a versatile chemical used in various scientific and industrial applications due to its unique properties. The compound is characterized by the presence of an aminopropoxy group attached to a trimethylsilane moiety, making it a valuable reagent in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Aminopropoxy)methyl]trimethylsilane typically involves the reaction of trimethylchlorosilane with 3-aminopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+H2N(CH2)3OH→(CH3)3SiO(CH2)3NH2+HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
[(3-Aminopropoxy)methyl]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the aminopropoxy group to other functional groups.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce amines.
科学的研究の応用
[(3-Aminopropoxy)methyl]trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxane bonds and as a protecting group for amines.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives due to its ability to improve material properties.
作用機序
The mechanism by which [(3-Aminopropoxy)methyl]trimethylsilane exerts its effects involves the interaction of the aminopropoxy group with various molecular targets. The trimethylsilane moiety provides stability and hydrophobicity, while the aminopropoxy group can participate in hydrogen bonding and electrostatic interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler analog with the formula (CH3)3SiH, used in semiconductor manufacturing.
(3-Aminopropyl)trimethoxysilane: Contains methoxy groups instead of the aminopropoxy group, used in surface modification.
(3-Methylaminopropyl)trimethoxysilane: Similar structure but with a methyl group on the amine, used as a coupling agent.
Uniqueness
[(3-Aminopropoxy)methyl]trimethylsilane is unique due to its specific combination of the aminopropoxy and trimethylsilane groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications that require both hydrophobic and hydrophilic interactions.
特性
分子式 |
C7H19NOSi |
|---|---|
分子量 |
161.32 g/mol |
IUPAC名 |
3-(trimethylsilylmethoxy)propan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3 |
InChIキー |
PCHOFCSBKJBRLA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)COCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


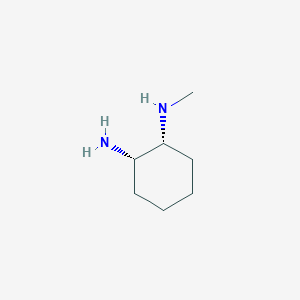
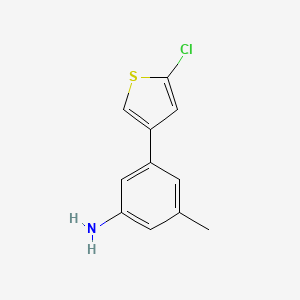
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)


![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
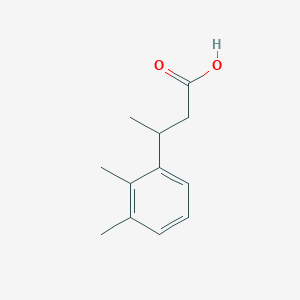

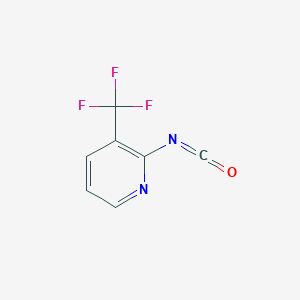
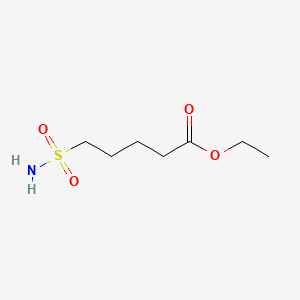
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
